1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)-
Overview
Description
1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- is a chemical compound belonging to the benzimidazole family, which consists of fused benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalent, trimethyl orthoformate, in an alkaline alcoholic solution. Another method includes the reaction with aromatic or aliphatic aldehydes in the presence of cyanogen bromide in an acetonitrile solution.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The choice of reagents, solvents, and reaction parameters is carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- has a wide range of applications in scientific research. It is used in the development of pharmaceuticals, particularly as a building block for the synthesis of various drugs. Its derivatives have shown potential in treating bacterial infections, cancer, and other diseases. Additionally, the compound is used in the design of materials with specific properties, such as conductivity and fluorescence, making it valuable in materials science and nanotechnology.
Mechanism of Action
1H-Benzimidazole-2-acetonitrile, 1-(2-hydroxyethyl)- is compared with other similar compounds, such as benzimidazole, imidazole, and other benzimidazole derivatives. The presence of the hydroxyethyl group and the acetonitrile moiety contribute to its distinct chemical properties and biological activities.
Comparison with Similar Compounds
Benzimidazole
Imidazole
2-(Cyanomethyl)benzimidazole
Other benzimidazole derivatives
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Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)benzimidazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-6-5-11-13-9-3-1-2-4-10(9)14(11)7-8-15/h1-4,15H,5,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLISQGOURQULB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537802 | |
Record name | [1-(2-Hydroxyethyl)-1H-benzimidazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95880-36-7 | |
Record name | [1-(2-Hydroxyethyl)-1H-benzimidazol-2-yl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60537802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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